An In-depth Technical Guide to the Structural Properties of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
An In-depth Technical Guide to the Structural Properties of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. With the CAS Number 849052-15-9, this arylboronic acid derivative is of particular interest to researchers in drug discovery and materials science due to its unique structural features that can be exploited for the synthesis of complex molecular architectures.[1][2][3][4][5] This guide provides a comprehensive overview of its core structural properties, from its fundamental chemical identity to its solid-state behavior and reactivity, offering field-proven insights for its effective application.
Part 1: Core Molecular and Physicochemical Properties
The foundational attributes of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid are summarized below, providing a quantitative basis for its handling and application in experimental settings.
Chemical Identity and Physical State
This compound is a white to off-white solid at room temperature, a common characteristic of many arylboronic acids. Its stability in this form allows for convenient storage and handling under standard laboratory conditions. However, it is important to note that arylboronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines, especially upon heating or under dehydrating conditions.
Key Physicochemical Data
A compilation of the key quantitative data for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 849052-15-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [2][6] |
| Molecular Weight | 290.55 g/mol | [2] |
| Melting Point | 234-238 °C | |
| Physical Form | Solid |
Part 2: Synthesis and Spectroscopic Characterization
A thorough understanding of a molecule's synthesis and its spectroscopic fingerprint is paramount for its effective use in research and development.
Plausible Synthetic Pathway
A potential synthetic route is outlined below:
Caption: Plausible synthetic route for the target molecule.
Experimental Protocol: A Generalized Approach for Arylboronic Acid Synthesis
The following is a generalized, step-by-step methodology for the borylation step, which is the crucial final stage in the synthesis of many arylboronic acids.[7]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the aryl bromide precursor (1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (B(OiPr)₃) is then added dropwise to the reaction mixture, again at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the final 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid.
Spectroscopic Profile (Expected Characteristics)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:
-
Singlets for the two methyl groups on the phenyl ring.
-
A singlet for the methylene protons of the benzyloxy group.
-
Signals in the aromatic region corresponding to the protons on both the dimethylphenyl and the chlorobenzyl rings.
-
A broad singlet for the hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.[9][10][11] Expected signals would correspond to:
-
The methyl carbons.
-
The methylene carbon of the benzyloxy group.
-
Aromatic carbons, with distinct signals for the substituted and unsubstituted carbons on both aromatic rings.
-
The carbon atom attached to the boron, which typically appears in a characteristic region of the spectrum.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would reveal the presence of key functional groups.[12][13][14][15] Characteristic absorption bands are expected for:
-
O-H stretching of the boronic acid hydroxyl groups (a broad band).
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C stretching of the aromatic rings.
-
C-O stretching of the ether linkage.
-
B-O stretching of the boronic acid group.
-
C-Cl stretching of the chlorobenzyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[6][16][17] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 290.55 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.
Part 3: Structural Properties and Solid-State Behavior
The three-dimensional arrangement of atoms and molecules dictates the material properties and reactivity of a compound.
Molecular Geometry and Conformation
The molecular structure of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid features a central 1,3,5-trisubstituted phenyl ring. The boronic acid group [-B(OH)₂] and the 2'-chlorobenzyloxy group [-OCH₂(C₆H₄)Cl] are key functional moieties. The presence of the bulky 2'-chlorobenzyloxy and dimethyl groups will influence the conformation of the molecule, particularly the rotational freedom around the C-O and C-B bonds.
In the solid state, arylboronic acids often exhibit a planar or near-planar arrangement of the phenyl ring and the boronic acid group to maximize conjugation.[18] However, steric hindrance from ortho-substituents can lead to a twisted conformation.[1]
Crystallography and Intermolecular Interactions
While the specific crystal structure of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has not been reported, the solid-state packing of arylboronic acids is well-documented.[18][19][20] A common structural motif is the formation of hydrogen-bonded dimers through the boronic acid groups.[18][20] These dimers can then further assemble into more complex supramolecular structures through other non-covalent interactions.
Caption: Typical hydrogen-bonded dimer in arylboronic acids.
In the case of the title compound, the presence of the ether oxygen and the chloro-substituent introduces the possibility of additional intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, which would further influence the crystal packing.
Part 4: Reactivity and Applications in Drug Discovery
The utility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[21][22] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to construct the carbon skeletons of drug candidates.[21]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[23]
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid.[24]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically between 80-120 °C). Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Discovery
The structural motifs introduced by 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid can be of significant value in medicinal chemistry. The 3,5-dimethylphenyl group provides steric bulk, which can influence the binding of a molecule to its biological target. The 2'-chlorobenzyloxy moiety offers a combination of lipophilicity and potential for hydrogen bonding interactions, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ability to readily incorporate this fragment into a wide range of molecular scaffolds via the Suzuki-Miyaura coupling makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening.
Part 5: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid.
Hazard Identification
Based on available safety data, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a well-defined chemical entity with a unique combination of structural features that make it a valuable reagent in organic synthesis, particularly for applications in drug discovery and development. A thorough understanding of its physicochemical properties, synthetic accessibility, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these core aspects to support researchers and scientists in their endeavors to create novel and impactful molecules.
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